1h-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
282736-61-2 |
|---|---|
Molecular Formula |
C8H5N3O |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
4-oxa-3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene |
InChI |
InChI=1S/C8H5N3O/c1-2-9-8-6(1)7-5(3-10-8)4-12-11-7/h1-4,11H |
InChI Key |
QQBFDJZKABXINA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C1=C3C(=CON3)C=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Isoxazolo 3,4 D Pyrrolo 2,3 B Pyridine
Retrosynthetic Analysis of the 1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine Core
A retrosynthetic analysis of the this compound core reveals several potential disconnections, offering a strategic roadmap for its synthesis. The fused tricyclic system can be deconstructed by systematically breaking it down into more readily available precursors.
One logical approach involves the disconnection of the pyrrole (B145914) ring, leading to a functionalized isoxazolo[3,4-d]pyridine intermediate. This strategy is analogous to the synthesis of related pyrrolo[2,3-b]pyridines (7-azaindoles), which can be prepared from 2-aminopyridyl halides and terminal alkynes through a one-pot copper-free alkynylation-cyclization sequence. researchgate.net
Alternatively, disconnection of the isoxazole (B147169) ring suggests a pathway starting from a substituted pyrrolo[2,3-b]pyridine. The isoxazole ring can then be constructed in a subsequent step, for instance, through a 1,3-dipolar cycloaddition reaction. researchgate.net This approach is common in the synthesis of isoxazole-containing compounds. researchgate.netchemrxiv.org
A third retrosynthetic strategy would involve the disconnection of the central pyridine (B92270) ring. This would necessitate the assembly of a functionalized isoxazole and a pyrrole precursor, which would then be cyclized to form the final tricyclic system. The formation of a pyridine ring from an existing pyrazole (B372694) ring is a known method in the synthesis of pyrazolo[3,4-b]pyridines and could be adapted for this purpose. nih.gov
These retrosynthetic pathways provide the foundation for the various synthetic methodologies discussed in the following sections.
Classical and Conventional Synthetic Routes to this compound
The synthesis of the this compound scaffold can be envisioned through several classical and conventional synthetic routes. These methods, while established, offer a reliable foundation for accessing this complex heterocycle.
Step-by-Step Synthesis via Sequential Ring Annulation
A sequential ring annulation strategy involves the stepwise construction of the three heterocyclic rings. A plausible sequence could commence with the synthesis of a functionalized pyridine ring, followed by the annulation of the pyrrole ring, and finally, the construction of the isoxazole ring.
For instance, the synthesis could start from a substituted 2-aminopyridine. The pyrrole ring can be formed using methods analogous to the Fischer indole (B1671886) synthesis or the Madelung synthesis, which have been adapted for the preparation of 1H-pyrrolo[2,3-b]pyridines. rsc.org Subsequent functionalization of the pyrrolo[2,3-b]pyridine core would then set the stage for the final isoxazole ring formation.
Alternatively, the synthesis could begin with a pre-formed isoxazole, such as 3-methylisoxazol-5-amine, which serves as a versatile intermediate for the synthesis of fused isoxazole derivatives like isoxazolo[5,4-b]pyridines. clockss.orgresearchgate.net The pyridine and pyrrole rings could then be sequentially built upon this isoxazole template.
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules by combining three or more reactants in a single step. nih.gov While a specific MCR for the direct synthesis of this compound has not been reported, the principles of MCRs can be applied to construct key intermediates or even the entire scaffold.
For example, a three-component reaction involving a 5-aminoisoxazole, an aryl glyoxal, and malononitrile (B47326) has been utilized for the synthesis of isoxazolo[5,4-b]pyridines. researchgate.net A similar strategy could potentially be adapted by carefully selecting the appropriate starting materials to yield the desired this compound core. The versatility of MCRs in generating diverse heterocyclic systems suggests their potential in accessing this novel scaffold. nih.gov
Cycloaddition Reactions in the Construction of the Isoxazole Ring
The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings, including isoxazoles. researchgate.net This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with an alkene or alkyne. researchgate.netchemrxiv.org
In the context of synthesizing this compound, a plausible strategy would involve the synthesis of a pyrrolo[2,3-b]pyridine derivative bearing a suitable dipolarophile (an alkene or alkyne). The isoxazole ring would then be formed by reacting this intermediate with a nitrile oxide, which can be generated in situ from an aldoxime. The regioselectivity of the cycloaddition is a critical factor and can often be controlled by the nature of the substituents on both the dipolarophile and the dipole. chemrxiv.org
| Reaction Type | Reactants | Product | Key Features | Reference |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne/Alkenes | Isoxazole Ring | Major method for isoxazole synthesis. | researchgate.net |
| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Nitrones + Alkenes | Enantioenriched Heterocycles | Enables stereoselective synthesis. | acs.org |
| [3+2] Cycloaddition | Nitrile Oxides + 1,3-Diketones | 3,4,5-Trisubstituted Isoxazoles | Water-based, catalyst-free conditions possible. | chemrxiv.org |
Palladium-Catalyzed Cross-Coupling Strategies for Precursor Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com These reactions are crucial for the synthesis of functionalized precursors required for the construction of the this compound scaffold.
Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to introduce various substituents onto the pyridine or pyrrole rings of an intermediate. youtube.com For example, a Suzuki coupling could be used to attach an aryl or vinyl group to a halogenated pyrrolo[2,3-b]pyridine precursor. nih.govrsc.org This functionalized intermediate could then be further elaborated to complete the synthesis of the target molecule. The development of highly active palladium catalysts, including those based on bulky phosphine (B1218219) ligands, has significantly expanded the scope and efficiency of these transformations. nih.gov
| Coupling Reaction | Reactants | Catalyst System | Bond Formed | Reference |
| Suzuki Coupling | Aryl/Vinyl Halide + Organoboron Reagent | Palladium Catalyst + Base | C-C | youtube.com |
| Heck Coupling | Aryl/Vinyl Halide + Alkene | Palladium Catalyst + Base | C-C | youtube.com |
| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Palladium/Copper Catalyst + Base | C-C (sp-sp2) | youtube.com |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Palladium Catalyst + Base | C-N | youtube.com |
Advanced and Sustainable Synthetic Approaches
In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. These advanced approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
One such approach is the use of greener solvents, with water being a particularly attractive option. The synthesis of 3,4,5-trisubstituted isoxazoles via a [3+2]-cycloaddition reaction has been successfully demonstrated in water without the need for a metal catalyst. chemrxiv.org Applying such aqueous conditions to the synthesis of this compound could significantly enhance the environmental profile of the process.
Another advanced technique is the use of ultrasound irradiation to promote chemical reactions. Sonochemistry has been shown to accelerate reaction rates and improve yields in the synthesis of isoxazolo[5,4-b]pyridines. researchgate.net This method offers a non-invasive way to provide energy to the reaction system, often leading to shorter reaction times and cleaner product formation.
Furthermore, the development of more efficient and recyclable catalysts is a key aspect of sustainable chemistry. The use of palladium nanoparticles and the design of ligands that allow for catalysis at parts-per-million (ppm) levels are at the forefront of this research. youtube.com Implementing such highly efficient catalytic systems for the cross-coupling steps in the synthesis of this compound would not only be more sustainable but also more cost-effective.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles is paramount in the modern synthesis of complex molecules. For the assembly of the this compound core, these principles can be applied to minimize waste, reduce energy consumption, and utilize less hazardous materials. Methodologies such as solvent-free reactions or the use of aqueous media are gaining traction. For instance, in the synthesis of related pyrazolo[3,4-b]pyridines, reactions have been successfully carried out in water at elevated temperatures or under microwave irradiation, which can significantly shorten reaction times compared to conventional heating. url.edu The use of microwave irradiation under solvent-free conditions has been shown to accelerate hetero-Diels-Alder reactions, a key step in forming pyridine rings, reducing reaction times from hours to minutes. researchgate.net
Furthermore, employing catalytic systems over stoichiometric reagents is a cornerstone of green synthesis. The use of a titanium silicalite (TS-1) catalyst with hydrogen peroxide for the N-oxidation of pyridine derivatives represents a safer and greener alternative to traditional batch processes, offering high yields and catalyst stability over extended periods. organic-chemistry.org Such catalytic approaches could be adapted for modifications to the pyridine moiety within the target scaffold. One-pot, multicomponent reactions are also a hallmark of green synthesis, as they reduce the number of work-up and purification steps, thereby saving solvents and energy. researchgate.netresearchgate.net
Flow Chemistry and Continuous Processing for Efficient Production
Flow chemistry, or continuous processing, offers significant advantages for the synthesis of heterocyclic compounds, particularly in terms of safety, scalability, and efficiency. d-nb.info The construction of the this compound scaffold may involve thermally sensitive intermediates or highly exothermic reactions, which can be managed more effectively in a continuous flow microreactor. organic-chemistry.org This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. organic-chemistry.org
For example, the synthesis of pyrazole derivatives, which are structurally related to isoxazoles, has been achieved with excellent regioselectivity and high yields using flow setups. mdpi.com Continuous flow processes have been developed for 1,3-dipolar cycloadditions to form pyrazole rings and for multi-step sequences to generate 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine. mdpi.com These methods are directly translatable to the synthesis of the isoxazole portion of the target molecule. Moreover, flow chemistry is particularly well-suited for reactions involving hazardous reagents, such as azides, which are often used in the synthesis of isoxazoles. The small reaction volumes within a microreactor minimize the risk associated with the accumulation of unstable intermediates. d-nb.info The ability to operate continuously for extended periods also makes flow chemistry a highly efficient method for large-scale production. organic-chemistry.org
Table 1: Comparison of Batch vs. Flow Synthesis for Pyridine N-Oxidation
| Parameter | Batch Reactor | Continuous Flow Microreactor |
|---|---|---|
| Catalyst System | TS-1/H₂O₂ | TS-1/H₂O₂ |
| Reaction Time | Several hours | Significantly shorter |
| Yield | Variable | Up to 99% organic-chemistry.org |
| Safety | Higher risk with exothermic reactions | Enhanced safety, better heat dissipation organic-chemistry.org |
| Scalability | Limited | Easily scalable for large production organic-chemistry.org |
| Catalyst Stability | Prone to deactivation | Maintained activity for over 800 hours organic-chemistry.org |
Photoredox and Electrocatalytic Methodologies in Annulation Reactions
Photoredox and electrocatalytic methods have emerged as powerful tools for constructing complex molecular architectures under mild conditions. These techniques enable unique bond formations that are often difficult to achieve through traditional thermal methods. For the annulation reactions required to build the this compound skeleton, these methodologies could facilitate key C-C, C-N, and C-O bond formations.
While specific applications to this exact tricycle are not yet widely reported, the principles are applicable. For instance, photoredox catalysis is frequently used for radical-mediated cyclizations to form heterocyclic rings. The generation of a radical on a precursor molecule could initiate an intramolecular cyclization to form either the pyrrole or isoxazole ring. Similarly, electrocatalysis can be employed to mediate redox events, facilitating annulations through controlled potential application, thereby avoiding harsh chemical oxidants or reductants. These methods are known for their high functional group tolerance, which is a significant advantage when working with highly functionalized precursors needed for the target molecule.
Enzyme-Catalyzed Transformations for Chiral Precursors
The introduction of chirality into the this compound structure, particularly if substituents are present on the pyrrole ring, can be elegantly achieved using enzyme-catalyzed transformations. Biocatalysis offers unparalleled stereoselectivity under mild, environmentally benign conditions.
While direct enzymatic synthesis of the entire heterocyclic core is unlikely, enzymes can be instrumental in preparing chiral precursors. For instance, hydrolases are widely used for the kinetic resolution of racemic alcohols or amines, which could serve as starting materials for the synthesis. Oxidoreductases can perform asymmetric reductions of ketones or C=C double bonds to establish key stereocenters. In the synthesis of related chiral pyrazolo[3,4-b]pyridin-6-ones, N-heterocyclic carbene catalysis has been used to achieve excellent enantioselectivities. rsc.org Similarly, chiral-at-metal Rh(III) complexes have catalyzed the asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues with high yields and enantioselectivity (up to 99% ee). rsc.org These organocatalytic and transition-metal-catalyzed approaches complement biocatalysis in the quest for enantiomerically pure heterocycles. The use of enzymes to create a chiral pool of starting materials is a powerful strategy for ensuring the stereochemical integrity of the final product.
Challenges and Opportunities in this compound Synthesis
The synthesis of this complex polycyclic heterocycle is fraught with challenges, primarily related to controlling selectivity and maximizing efficiency. However, these challenges present opportunities for the development of novel and innovative synthetic methods.
Regioselectivity and Chemoselectivity Control in Polycyclic Construction
A primary challenge in constructing the this compound framework is controlling regioselectivity and chemoselectivity during the ring-forming steps. The assembly of fused heterocyclic systems often involves precursors with multiple reactive sites, leading to potential formation of constitutional isomers.
Regioselectivity: The formation of the pyridine ring fused to a pyrazole (an analogue of isoxazole) can result in two different regioisomers if the starting 1,3-dicarbonyl compound is unsymmetrical. mdpi.com The final product ratio depends on the relative electrophilicity of the two carbonyl groups. mdpi.com A similar challenge is anticipated in the cyclization step forming the pyridine ring of the target compound, where controlling which nitrogen of a precursor aminopyrrole attacks which electrophilic center is crucial.
Chemoselectivity: In poly-functionalized intermediates, such as a di-halogenated pyrrolopyridine, selective functionalization at one position over another is a significant hurdle. nih.gov For example, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a key challenge was the preferential oxidative addition of palladium to the C-2 position over the C-4 position. nih.gov Achieving the desired reactivity often requires careful selection of protecting groups, catalysts, and reaction conditions. The use of different palladium catalysts and ligands was explored to optimize a chemoselective Suzuki-Miyaura coupling, with some catalysts leading to low chemoselectivity or side reactions. nih.gov This highlights the opportunity to develop highly selective catalytic systems tailored for complex scaffolds.
Table 2: Catalyst Screening for Chemoselective Suzuki-Miyaura Coupling
| Entry | Catalyst/Ligand | Outcome | Reference |
|---|---|---|---|
| 1 | RuPhos Pd G2 | Unsuccessful, led to reduction side product | nih.gov |
| 2 | XPhos Pd G2/XPhos | Low chemoselectivity, side products formed | nih.gov |
| 3 | Pd(PPh₃)₄ | Low conversion, minimal side products | nih.gov |
| 4 | Optimized Conditions | 83% isolated yield of desired product | nih.gov |
Atom Economy and Reaction Efficiency Considerations
The traditional synthesis of complex molecules often involves multi-step linear sequences with protection and deprotection steps, which typically have low atom economy. For instance, the "brown" synthesis of ibuprofen (B1674241) involves six steps and has an atom economy of only 40%, whereas the greener route has three steps and an atom economy of 77%. monash.edu
Scaling-Up Synthetic Procedures for Research Applications
The development of a scalable synthesis for research quantities of a novel compound like This compound would necessitate a robust and reproducible synthetic route. Once a viable small-scale synthesis is established, several factors would need to be considered for scaling up to produce gram-level quantities for extensive research applications.
Key Considerations for Hypothetical Scale-Up:
Reagent and Solvent Choice: Reagents and solvents used in the initial discovery route would be evaluated for cost, safety, and scalability. For instance, hazardous or expensive reagents might be substituted with more practical alternatives.
Reaction Conditions: Optimization of reaction parameters such as temperature, concentration, and reaction time would be critical. The use of flow chemistry could be explored for improved heat and mass transfer, leading to better control and potentially higher yields.
Purification Methods: Chromatographic purification, common in small-scale synthesis, can be cumbersome and expensive on a larger scale. Alternative methods such as crystallization, distillation, or extraction would be investigated to isolate the final product in high purity.
A hypothetical scale-up approach would likely focus on a well-characterized starting material, such as a substituted pyrrolo[2,3-b]pyridine . The table below outlines a speculative multi-step process that could be a starting point for optimization.
Hypothetical Scale-Up Process Outline
| Step | Transformation | Potential Reagents & Conditions | Scale-Up Considerations |
| 1 | Functionalization of Pyrrolo[2,3-b]pyridine | e.g., Nitration or Halogenation | Regioselectivity, handling of hazardous reagents. |
| 2 | Introduction of a handle for isoxazole formation | e.g., Conversion to an amino or hydroxy group | Efficiency of the transformation, stability of the intermediate. |
| 3 | Isoxazole Ring Annulation | e.g., Reaction with a β-ketoester followed by cyclization | Control of side reactions, optimization of cyclization conditions. |
| 4 | Final Product Isolation | Crystallization or column chromatography | Solvent selection for crystallization, scalability of chromatography. |
Total Synthesis Strategies for this compound
The total synthesis of a complex heterocyclic system like This compound would require a carefully designed strategy. Lacking a precedent in the literature, any proposed strategy remains theoretical. The primary challenge lies in the construction of the fused isoxazole ring onto the existing pyrrolo[2,3-b]pyridine framework.
Two general retrosynthetic approaches could be envisioned:
Annulation of the isoxazole ring onto a pre-functionalized pyrrolo[2,3-b]pyridine. This is often a more common strategy for building complex fused systems.
Construction of the pyrrolo[2,3-b]pyridine ring onto a pre-existing isoxazolo[3,4-d]pyridine. This would be contingent on the availability and reactivity of a suitable isoxazolopyridine precursor.
Retrosynthetic Analysis (Hypothetical):
A plausible retrosynthetic disconnection would involve breaking the bonds of the isoxazole ring, leading back to a 3-amino-4-hydroxy-pyrrolo[2,3-b]pyridine or a related derivative. This key intermediate could then be derived from a more readily available starting material.
Hypothetical Synthetic Steps:
The forward synthesis could hypothetically proceed as follows, starting from a known 7-azaindole (B17877) derivative.
| Step | Reaction Type | Starting Material | Intermediate/Product | Key Transformations |
| 1 | Electrophilic Nitration | 7-Azaindole | 3-Nitro-7-azaindole | Introduction of a nitro group at the C3 position. |
| 2 | Reduction of Nitro Group | 3-Nitro-7-azaindole | 3-Amino-7-azaindole | Conversion of the nitro group to an amine. |
| 3 | Hydroxylation | 3-Amino-7-azaindole | 3-Amino-4-hydroxy-7-azaindole | Introduction of a hydroxyl group at the C4 position. |
| 4 | Isoxazole Ring Formation | 3-Amino-4-hydroxy-7-azaindole | This compound | Condensation with a suitable carbonyl compound and subsequent cyclization. |
This proposed sequence is speculative and would require significant experimental validation to overcome challenges such as regioselectivity, functional group compatibility, and the stability of intermediates. The lack of existing literature underscores the novel nature of this target compound and the opportunity for new synthetic methodology development.
No Specific Data Available for this compound
Following a comprehensive search of scientific literature and chemical databases, no specific experimental or theoretical data for the chemical compound This compound could be located. The search yielded information on related, but structurally distinct, heterocyclic systems. These include various isomers and derivatives such as 1H-pyrrolo[2,3-b]pyridine, isoxazolo[5,4-b]pyridine, pyrrolo[3,2-d]isoxazole, and isoxazolo[3,4-b]pyridin-3(1H)-ones. amazonaws.comclockss.orgnih.govmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netrsc.org
The provided outline requires a detailed analysis of the structural elucidation and advanced characterization techniques specifically for this compound. This includes one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, as well as high-resolution and tandem mass spectrometry (MS).
Due to the absence of any published research or data pertaining directly to this compound, it is not possible to generate the requested scientific article. The strict requirement to focus solely on this specific compound prevents the use of information from related structures as a substitute. The synthesis and characterization of this particular heterocyclic system have not been reported in the available scientific literature. Therefore, no data tables or detailed research findings for its structural analysis can be provided.
To fulfill the request, specific studies on the synthesis and characterization of This compound would be required.
Structural Elucidation and Advanced Characterization Techniques for 1h Isoxazolo 3,4 D Pyrrolo 2,3 B Pyridine
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Hyphenated Techniques (LC-MS) for Purity and Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful hyphenated technique for the analysis of complex organic molecules like 1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine. This method is instrumental in assessing the purity of synthesized batches and for real-time monitoring of the progress of chemical reactions.
In a typical LC-MS setup, the analyte is first passed through a high-performance liquid chromatography (HPLC) column, which separates it from impurities and unreacted starting materials. The separated components then enter the mass spectrometer, which provides information about their molecular weight. For this compound (molar mass: 155.14 g/mol ), the mass spectrum would be expected to show a prominent peak corresponding to its molecular ion [M+H]⁺ at m/z 156.1475.
The utility of LC-MS in the analysis of related heterocyclic systems, such as isoxazolo[3,4-b]pyridin-3(1H)-one derivatives, has been demonstrated in studies focused on their physicochemical characterization. nih.govmdpi.commdpi.comnih.govnih.gov These studies often employ reversed-phase HPLC (RP-HPLC) to determine properties like lipophilicity, which is a critical parameter in drug discovery. mdpi.comnih.gov The data from such analyses can be used to build Quantitative Structure-Retention Relationship (QSRR) models, which correlate the molecular structure with its chromatographic behavior. nih.govmdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and offers a unique "fingerprint" for identification.
Analysis of Functional Group Presence via IR Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of specific functional groups. For this compound, the IR spectrum would be expected to exhibit several key absorption bands.
Based on the analysis of a related compound, 1H-Pyrrolo[2,3-b]pyridine, one can anticipate characteristic vibrational modes. nist.gov The N-H stretching vibration of the pyrrole (B145914) ring is expected to appear in the region of 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations would likely be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations from the fused pyridine (B92270) and pyrrole rings would produce a complex pattern of bands in the 1400-1600 cm⁻¹ region. The C-O stretching of the isoxazole (B147169) ring would also contribute to the fingerprint region of the spectrum. The NIST WebBook provides a gas-phase IR spectrum for 7-Azaindole (B17877) (1H-Pyrrolo[2,3-b]pyridine), which can serve as a reference for the pyrrolopyridine moiety of the target compound. nist.gov
Applications of Raman Spectroscopy for Structural Fingerprinting
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the chromophores present in the molecule.
The fused aromatic system of this compound constitutes a significant chromophore. It is expected to exhibit strong absorption in the UV region due to π → π* transitions. Studies on related heterocyclic systems, such as 1H-1,2,3-triazole derivatives, have shown that such transitions typically occur in the 200-240 nm range. researchgate.net The exact position and intensity of the absorption maxima (λ_max) would be sensitive to the specific arrangement of the fused rings and any substituent effects. UV-Vis spectra for related compounds like 1H-Pyrrolo(2,3-b)pyridine are available in spectral databases and can provide an estimation of the expected absorption regions. spectrabase.com
X-Ray Crystallography for Absolute Structural Determination
Single-Crystal X-Ray Diffraction for Solid-State Structure
To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
Scientific Data Un Lacking for this compound
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the characterization of the specific heterocyclic compound, this compound. Despite extensive searches for data pertaining to its structural elucidation and chromatographic analysis, no specific experimental findings for this molecule have been identified.
This absence of information prevents a detailed discussion on the advanced characterization techniques as outlined. The requested analysis, including Powder X-Ray Diffraction (PXRD), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), is contingent on the synthesis and subsequent scientific study of the compound, which appears to be not documented in accessible research.
While the broader families of isoxazoles, pyrroles, and pyridines are extensively studied, and various fused heterocyclic systems incorporating these rings are known, the specific tricyclic arrangement of this compound does not feature in the current body of scientific publications. Therefore, the creation of an article with the specified focus and detailed, factual content is not feasible at this time.
Further research and synthesis of this novel compound would be required to generate the experimental data necessary to fulfill the requested structural and chromatographic analysis.
Chemical Reactivity and Transformation Studies of 1h Isoxazolo 3,4 D Pyrrolo 2,3 B Pyridine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Pyrrole (B145914) Moieties
Electrophilic aromatic substitution (EAS) is a hallmark reaction for many aromatic systems. In the case of 1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine, the pyrrole and pyridine rings are the primary sites for such reactions, though their reactivity is significantly modulated by the presence of the other fused rings.
The pyrrole ring is generally highly activated towards electrophilic attack due to the electron-donating nature of the nitrogen atom, which delocalizes its lone pair into the ring. pearson.comquora.com Electrophilic substitution on simple pyrroles occurs preferentially at the C2 and C5 positions, as the cationic intermediate (the sigma complex) is better stabilized by resonance (three resonance structures) compared to attack at the C3 or C4 positions (two resonance structures). slideshare.netonlineorganicchemistrytutor.com For the fused system , the pyrrole moiety is expected to be the most susceptible to electrophilic attack.
The pyridine ring , in contrast, is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic substitution. uoanbar.edu.iquonbi.ac.ke When substitution does occur, it is favored at the C3 and C5 positions, as attack at C2, C4, or C6 leads to a destabilized cationic intermediate where the positive charge resides on the electronegative nitrogen atom. quimicaorganica.orgaklectures.comyoutube.com
The isoxazole (B147169) ring is also an electron-deficient system and generally less reactive towards electrophiles than benzene. When substitution occurs, it is known to favor the C4 position. reddit.com
In the context of this compound, the high reactivity of the pyrrole ring would likely direct electrophiles to its available carbon position. The pyridine ring, being part of a fused system and inherently electron-deficient, would be less reactive. Friedel-Crafts reactions on the pyridine ring are generally unsuccessful. uoanbar.edu.iq
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Heterocyclic Ring | Predicted Position of Attack | Rationale |
|---|---|---|
| Pyrrole | C2 (if unsubstituted) | Highest electron density, most stable cationic intermediate. pearson.comslideshare.net |
| Pyridine | C5 | Avoids placing a positive charge on the nitrogen atom. uoanbar.edu.iqquimicaorganica.org |
| Isoxazole | C4 | Favored position for electrophilic attack on the isoxazole ring. reddit.com |
Nucleophilic Substitution and Addition Reactions on the Isoxazole and Pyridine Rings
Nucleophilic substitution is a key reaction for electron-deficient heterocyclic systems like pyridine and isoxazole, particularly when a suitable leaving group is present.
The pyridine ring is highly susceptible to nucleophilic attack, especially at the C2 and C4 positions, which are electronically deficient. uoanbar.edu.iqstackexchange.com The presence of a good leaving group (e.g., a halogen) at these positions facilitates nucleophilic aromatic substitution (SNAAr). The stability of the Meisenheimer-like intermediate is enhanced by the ability of the nitrogen atom to accommodate the negative charge. stackexchange.comquora.com The Chichibabin reaction, involving the amination of the pyridine ring with sodium amide, is a classic example of nucleophilic substitution where a hydride ion acts as the leaving group. youtube.com
The isoxazole ring can also undergo nucleophilic substitution. For instance, nitroisoxazoles have been shown to react with various nucleophiles, where the nitro group serves as an effective leaving group, leading to the formation of polysubstituted isoxazoles. rsc.org
In the fused this compound system, the pyridine moiety would be the most probable site for nucleophilic attack, assuming the presence of a leaving group at an activated position.
Reactions Involving the Nitrogen Heteroatoms (N-Alkylation, N-Acylation)
The nitrogen atoms in the pyrrole and pyridine rings exhibit distinct reactivity with respect to alkylation and acylation.
The pyrrole nitrogen is part of the aromatic sextet and is generally non-basic. libretexts.org However, it can be deprotonated by a strong base to form a nucleophilic anion, which readily undergoes N-alkylation or N-acylation. organic-chemistry.orgorganic-chemistry.org N-acylation of pyrroles can also be achieved using reagents like N-acylbenzotriazoles in the presence of a Lewis acid. acs.orgnih.gov
The pyridine nitrogen possesses a lone pair of electrons in an sp2 hybrid orbital, making it basic and nucleophilic. uoanbar.edu.iq It readily reacts with alkyl halides and acyl halides to form quaternary pyridinium (B92312) salts (N-alkylation and N-acylation, respectively). rsc.orgnih.govrsc.orgresearchgate.net
For this compound, selective reaction at either the pyrrole or pyridine nitrogen would be possible depending on the reaction conditions. Basic conditions would favor reaction at the deprotonated pyrrole nitrogen, while neutral or acidic conditions would favor reaction at the pyridine nitrogen.
Table 2: Reactivity of Nitrogen Heteroatoms
| Nitrogen Atom | Reaction Type | Conditions | Product |
|---|---|---|---|
| Pyrrole-N | N-Alkylation/Acylation | Strong base, then electrophile | N-substituted product |
| Pyridine-N | N-Alkylation/Acylation | Neutral/acidic, with electrophile | Pyridinium salt |
Ring-Opening and Ring-Closing Metathesis Reactions (if applicable)
Ring-opening reactions are a significant aspect of isoxazole chemistry. The weak N-O bond in the isoxazole ring makes it susceptible to cleavage under various conditions.
Isoxazole ring-opening can be initiated by base-promoted deprotonation, leading to the formation of a cyanoenolate. acs.org Reductive cleavage of the N-O bond is also a common transformation. More recently, ring-opening fluorination of isoxazoles has been developed using electrophilic fluorinating agents like Selectfluor, which leads to the formation of α-fluorocyanoketones. researchgate.netorganic-chemistry.orgacs.org
Ring-closing metathesis is a powerful tool for the synthesis of heterocyclic systems, but its direct application to the modification of the pre-formed this compound core is not well-documented and would depend on the presence of appropriate alkenyl substituents.
Functional Group Interconversions on Peripheral Substituents
The reactivity of peripheral substituents on the this compound core would be expected to follow standard organic transformations, although the electronic nature of the heterocyclic system may influence reaction rates and yields. Standard functional group interconversions such as oxidation, reduction, hydrolysis, and substitution on side chains are anticipated to be feasible.
Oxidative and Reductive Transformations of the Heterocyclic Core
The heterocyclic core of this compound is susceptible to both oxidative and reductive transformations.
Reduction of the pyridine ring to a piperidine (B6355638) ring can be achieved through catalytic hydrogenation or with sodium in ethanol. uoanbar.edu.iq The pyrrole ring is generally more resistant to reduction than the pyridine ring. The isoxazole ring can undergo reductive cleavage of the N-O bond, often leading to an enaminone or related species.
Oxidation of the pyridine ring can lead to the corresponding N-oxide upon treatment with peroxy acids. Pyridine-N-oxides are interesting intermediates as they can facilitate electrophilic substitution at the C2 and C4 positions and are also susceptible to nucleophilic attack. youtube.com
Photochemical Reactivity of the Polycyclic System
The photochemical behavior of this compound would be a composite of the photochemical reactivities of its constituent heterocycles.
Isoxazoles are known to undergo photochemical rearrangements, often leading to the formation of oxazoles via an acyl azirine intermediate. nih.govacs.org Ketenimines have also been identified as products of the photochemical rearrangement of isoxazoles. nih.govacs.orgacs.org
Pyrrole derivatives can also undergo photochemical reactions. For instance, photochemical substitution of halogenated pyrroles has been reported. rsc.org The photochemical behavior of pyrrole can be complex, with the potential for isomerization. netsci-journal.comresearchgate.net Cobalt-mediated photochemical C-H arylation of pyrroles has also been described. nih.gov
Pyridine photochemistry can involve isomerization to its "Dewar" form and other valence isomers. researchgate.net
An extensive search of scientific literature reveals a notable scarcity of published research specifically detailing the transition metal-catalyzed functionalizations of this compound. While the broader fields of isoxazole and pyrrolopyridine chemistry are well-established, with numerous examples of transition metal-mediated transformations, the specific application of these methods to this particular tricyclic heterocyclic system is not extensively documented in available scholarly articles.
The unique fusion of the isoxazole, pyrrole, and pyridine rings in this compound presents a complex substrate for selective functionalization. The electron-rich nature of the pyrrole ring, combined with the electron-deficient characteristics of the pyridine and isoxazole rings, offers multiple potential sites for C-H activation or cross-coupling reactions. However, without specific studies on this molecule, any discussion of its reactivity in the context of transition metal catalysis would be purely speculative and fall outside the required scope of reporting on established research findings.
Therefore, due to the lack of specific data and detailed research findings in the public domain concerning the transition metal-catalyzed functionalizations of this compound, it is not possible to provide a scientifically accurate and detailed article on this subject at this time. Further research and publication in this specific area are needed to populate the knowledge base.
Theoretical and Computational Investigations of 1h Isoxazolo 3,4 D Pyrrolo 2,3 B Pyridine
Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine, DFT methods can provide significant insights into its molecular orbitals and electronic properties.
HOMO-LUMO Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
For the related 1H-pyrrolo[2,3-b]pyridine series, scaffold-hopping experiments have been used to develop potent inhibitors for various biological targets. nih.gov Computational modeling of these derivatives helps in understanding their interaction with enzymes. nih.gov
Table 1: Hypothetical HOMO-LUMO Energies and Related Parameters for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.8 |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from DFT calculations. Actual values would require specific computational studies on the molecule.
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The EPS is plotted onto the electron density surface, with colors indicating different potential values. Typically, red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).
In studies of similar heterocyclic systems like 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine, MEP analysis reveals that electron densities are low near hydrogen atoms, resulting in positive electrostatic potentials in these regions. researchgate.net For this compound, one would expect the nitrogen atoms of the pyridine (B92270) and isoxazole (B147169) rings to be regions of negative potential, while the N-H proton of the pyrrole (B145914) ring would exhibit a positive potential.
Aromaticity Indices and Delocalization Energy Calculations
The aromaticity of the fused heterocyclic system can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations provide insight into the degree of electron delocalization and the aromatic character of each ring within the larger structure. Increased electrophilicity in related systems like nitroisoxazolo[4,3-b]pyridines has been shown to correlate with a decrease in aromaticity. nih.gov
Conformational Analysis and Tautomerism Studies
The potential for different conformations and tautomeric forms is an important aspect of the chemistry of this compound. The pyrrole nitrogen atom introduces the possibility of different tautomers. Computational methods can be employed to calculate the relative energies of these tautomers and predict the most stable form in different environments.
For instance, in related 1H-pyrrolo[2,3-b]pyridines, the position of substituents can influence the tautomeric equilibrium. rsc.org Computational analysis can help in understanding the energetic landscape of these transformations.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states.
Transition State Characterization for Synthetic Pathways
For the synthesis of related heterocyclic systems, computational studies have been used to investigate reaction mechanisms. For example, the reaction of isoxazoles with enamines to form pyridines has been studied computationally, suggesting a catalytic role for TiCl4 and a mechanism involving a [4+2]-cycloaddition followed by ring-opening. rsc.org Similar computational approaches could be applied to understand the synthetic pathways leading to this compound and to characterize the transition states involved, providing valuable information on reaction barriers and kinetics.
Catalytic Cycle Modeling for Metal-Mediated Transformations
The synthesis of complex heterocyclic systems like this compound would likely involve metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for constructing and functionalizing such scaffolds. mdpi.comresearchgate.net The azaindole core (pyrrolo[2,3-b]pyridine) is a key component, and its synthesis has been the subject of various metal-catalyzed approaches, including those mediated by palladium, copper, and rhodium. mdpi.comresearchgate.net
Computational modeling of the catalytic cycles for these transformations is crucial for understanding reaction mechanisms, optimizing conditions, and predicting regioselectivity. Theoretical studies, often employing Density Functional Theory (DFT), would be used to elucidate the intricate steps of a potential synthetic route. For instance, in a hypothetical palladium-catalyzed synthesis, modeling would investigate:
Oxidative Addition: The initial step where the palladium catalyst inserts into a carbon-halogen bond on a functionalized pyridine or pyrrole precursor.
Transmetalation/Carbopalladation: The transfer of an organic group from another metallic reagent or the insertion of an alkyne.
Reductive Elimination: The final step that forms the new carbon-carbon or carbon-nitrogen bond and regenerates the active palladium catalyst.
A well-established example in the broader indole (B1671886) synthesis literature is the use of computational studies to support the mechanism of palladium-catalyzed α-arylation of imines, which could be adapted to azaindole systems. mdpi.com Similarly, the Sonogashira coupling, which utilizes a combination of palladium and copper catalysts to form carbon-carbon bonds with terminal alkynes, is a common method for elaborating azaindole precursors. mdpi.comresearchgate.net Computational modeling of this cycle would focus on the roles of each metal, the nature of the intermediates, and the energetics of the catalytic pathway.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations provide a powerful lens to examine the dynamic behavior of molecules like this compound and its derivatives in a biological or solution-phase environment. While direct MD studies on this specific tricycle are not available, research on related structures like 7H-pyrrolo[2,3-d]pyrimidine derivatives serves as an excellent proxy for the methodology. mdpi.com
MD simulations, typically run for hundreds of nanoseconds, can reveal:
Conformational Flexibility: How the molecule flexes, bends, and rotates over time. This is critical for understanding how it might adapt its shape to fit into a protein's binding site.
Solvent Interactions: The organization and interaction of solvent molecules (typically water) around the compound. This includes the formation of stable water-mediated hydrogen bonds, which can be crucial for ligand-protein binding. nih.gov
Stability of Complexes: When simulated as part of a ligand-protein complex, MD can assess the stability of the binding pose predicted by molecular docking. Key metrics such as the Root Mean Square Deviation (RMSD) are monitored to ensure the simulation has reached equilibrium and the ligand remains stably bound. mdpi.comajchem-a.com
In a study on pyrrolo[2,3-d]pyrimidine inhibitors of P21-activated kinase 4 (PAK4), MD simulations showed that the system reached equilibrium after 50 nanoseconds, with average RMSD values for the protein backbone in the complexes ranging from 0.139 to 0.188 nm, indicating stable binding. mdpi.commdpi.com Such simulations would be invaluable for assessing the dynamic stability and solvent interactions of this compound derivatives with their biological targets.
In Silico Modeling of Ligand-Protein Interactions and Binding Modes
In silico techniques are central to modern drug discovery for predicting and analyzing how a small molecule like this compound might interact with a biological target, typically a protein. nih.gov These computational methods guide the design and optimization of new potential therapeutic agents.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode of novel ligands to protein targets.
Derivatives of the core scaffolds within this compound have been extensively studied using this method. For example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and evaluated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. rsc.org Docking studies revealed how these compounds fit into the ATP-binding pocket of the FGFR kinase domain. Similarly, 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of TANK-binding kinase 1 (TBK1), with docking studies showing crucial salt bridge formation with an aspartate residue (Asp157) in the active site. nih.gov
For a novel compound like this compound, docking studies would be the first step in identifying potential biological targets and understanding the key interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that govern its binding affinity.
Table 1: Example Docking Scores and Biological Activities of Related Heterocyclic Scaffolds
| Scaffold | Target Protein | Key Compound | Biological Activity (IC₅₀) | Docking Score (kcal/mol) | Key Interactions Noted |
| 1H-Pyrrolo[2,3-b]pyridine rsc.org | FGFR1 | Compound 4h | 7 nM | Not specified | Interaction with kinase hinge region |
| 1H-Pyrazolo[3,4-b]pyridine nih.govnih.gov | TBK1 | Compound 15y | 0.2 nM | Not specified | Salt bridge with Asp157 |
| Isoxazolidine-triazole hybrid qu.edu.sa | PI3K | Compound 7e | Not specified | -10.4 | Good binding affinity in active site |
| Pyrrolo[2,3-d]pyrimidine nih.gov | JAK1 | Compound 49 | pIC₅₀ > 8.8 (Predicted) | Not specified | H-bonds with Glu957, Leu959 |
Following molecular docking and MD simulations, more rigorous computational methods can be employed to estimate the binding affinity of a ligand to its target. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular for calculating the binding free energy of a ligand-protein complex. nih.gov
These calculations decompose the binding energy into its constituent parts:
van der Waals interactions
Electrostatic interactions
Polar solvation energy
Non-polar solvation energy
In a study of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors, MM-PBSA calculations indicated that the designed compounds formed stable complexes primarily through favorable electrostatic and van der Waals interactions. nih.gov Similarly, binding free energies for pyrozolo[1,5-a]pyridine analogues as PDE4 inhibitors were calculated using the MM/GBSA method to rationalize their inhibitory activity. nih.gov These approaches would be essential to rank and prioritize derivatives of this compound for synthesis and biological testing.
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These models are generated based on the structures of known active ligands.
A typical pharmacophore model includes features such as:
Hydrogen bond acceptors
Hydrogen bond donors
Aromatic rings
Hydrophobic groups
Positive/Negative ionizable groups
For example, a pharmacophore model developed for a series of pyrozolo[1,5-a]pyridine analogues inhibiting the PDE4 enzyme identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity. nih.gov This model, validated statistically, provides a 3D blueprint for designing new inhibitors. For the this compound scaffold, a similar approach could be used once a set of active molecules against a specific target is identified, allowing for the virtual screening of large compound libraries to find new potential hits.
Chemoinformatic Analysis of this compound and Related Scaffolds
Chemoinformatics applies computational methods to analyze chemical data, enabling the prediction of properties and the exploration of chemical space. For a novel scaffold, this involves calculating molecular descriptors and building quantitative structure-activity relationship (QSAR) or quantitative structure-retention relationship (QSRR) models.
Studies on related isoxazolo[3,4-b]pyridine-3(1H)-one derivatives have successfully used QSRR modeling to understand their interaction with human serum albumin (HSA) and phospholipids, which is critical for predicting drug distribution and bioavailability. mdpi.comnih.govnih.gov These models correlate experimentally determined properties (like chromatographic retention) with computationally derived molecular descriptors.
Table 2: Key Molecular Descriptors Used in Chemoinformatic Analysis of Related Scaffolds
| Descriptor Type | Name | Information Encoded | Relevance |
| WHIM mdpi.comnih.gov | Weighted Holistic Invariant Molecular | 3D information about molecular size, shape, symmetry, and atom distribution. | Predicts molecular interactions and properties based on overall 3D structure. |
| GETAWAY mdpi.comnih.gov | GEometry, Topology, and Atom-Weights AssemblY | Encodes information about molecular geometry, topology, and atomic properties. | Useful for predicting physicochemical properties and biological activity. |
| logP mdpi.com | Octanol-water partition coefficient | A measure of a molecule's lipophilicity (fat-loving nature). | Crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties. |
| Topological | Zagreb indices, Randić index | Numerical descriptors of molecular topology (atom connectivity). | Correlates with a wide range of physicochemical properties. |
These analyses have shown that while lipophilicity (logP) is an important factor, other descriptors related to 3D shape and atom distribution (like WHIM and GETAWAY descriptors) are also significant contributors to how these molecules interact with biological systems. mdpi.comnih.gov A chemoinformatic analysis of this compound derivatives would therefore involve calculating a wide array of such descriptors to build predictive models for their biological activities and physicochemical properties.
Mechanistic and Structure-Activity Relationship Studies of this compound Remain Undisclosed in Public Research
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the mechanistic investigations, biological interactions, or structure-activity relationships for the specific chemical compound This compound . The stringent requirements to focus solely on this unique fused heterocyclic system cannot be met, as no data has been published regarding its interaction with biological targets.
The requested analysis, structured to cover specific molecular and cellular investigations, includes:
Identification and validation of molecular targets, such as enzyme inhibition, receptor binding, and protein-protein interaction modulation.
Elucidation of molecular mechanisms in cellular systems, including cell-based target engagement and reporter gene assays.
Despite extensive searches, no studies providing this level of detail for this compound were found.
While research on related, but structurally distinct, scaffolds is prevalent, this information falls outside the strict scope of the requested article. For context, the individual core structures that form this novel fused system are well-explored in medicinal chemistry:
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole): Derivatives of this scaffold are widely recognized as potent kinase inhibitors. Numerous studies detail their activity against targets such as Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAKs), Polo-like Kinase 4 (PLK4), and the c-Met proto-oncogene. nih.govrsc.orgkoreascience.krresearchgate.net Research in this area has produced extensive data on enzyme inhibition and structure-activity relationships. nih.govnih.gov
Isoxazole-fused Pyridines: Various isomers of isoxazolopyridine have been synthesized and evaluated for a range of biological activities. For example, derivatives of isoxazolo[3,4-b]pyridine-3(1H)-one have been noted for their antifungal properties, with studies investigating their interaction with biomolecules like serum proteins and phospholipids. nih.govmdpi.commdpi.com
However, the fusion of these two systems into the specific This compound structure represents a novel chemical entity for which biological data has not been disseminated in peer-reviewed literature. Consequently, the creation of an article detailing its enzyme inhibition, receptor binding, or cellular mechanisms is not possible at this time.
Information regarding the chemical compound “this compound” is not available in the searched scientific literature and databases.
Extensive searches for research findings, including mechanistic investigations, structure-activity relationship (SAR) studies, and downstream biological effects related to the specific chemical compound This compound did not yield any relevant results. The provided outline for the article is centered on detailed scientific data for this particular molecule. However, no publications or data corresponding to the synthesis, biological evaluation, or medicinal chemistry efforts for this specific heterocyclic system could be retrieved.
The searches yielded information on related, but structurally distinct, chemical scaffolds. These included various derivatives of:
1H-Pyrrolo[2,3-b]pyridine : A core structure in many biologically active compounds, with research focusing on its use as an inhibitor for enzymes like phosphodiesterase 4B (PDE4B) and fibroblast growth factor receptor (FGFR). nih.govrsc.org
Isoxazolopyridines : Including isomers like isoxazolo[3,4-b]pyridine-3(1H)-ones, which have been investigated for antifungal properties. mdpi.comnih.gov
Pyrrolopyridines : Such as pyrrolo[3,4-c]pyridine derivatives, which have been explored for various biological activities. nih.gov
Despite the availability of information on these related structures, no data was found for the fused system of This compound . Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested outline, as no research appears to have been published on this specific compound.
Mechanistic Investigations of Biological Interactions and Structure Activity Relationship Sar of 1h Isoxazolo 3,4 D Pyrrolo 2,3 B Pyridine
Lead Optimization Strategies Derived from SAR Findings
Optimization of Potency and Selectivity for Specific Targets
The optimization of potency and selectivity of a lead compound like 1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine is a critical step in drug discovery. This process involves iterative cycles of chemical synthesis and biological testing to identify derivatives with enhanced desired effects and minimized off-target activities.
Research on related pyrrolopyridine and pyrazolopyridine scaffolds has demonstrated that minor structural modifications can lead to significant changes in potency and selectivity. For instance, in the development of inhibitors for Janus Kinase 3 (JAK3), the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of a 1H-pyrrolo[2,3-b]pyridine ring dramatically increased inhibitory activity. researchgate.net This highlights the importance of exploring substitutions at various positions of the heterocyclic core.
Similarly, studies on 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors have shown that the nature of the linker group between the core and peripheral moieties significantly impacts potency. nih.gov The replacement of a methylene (B1212753) linker with a sulfur or sulfoxide (B87167) group can modulate the inhibitory concentration (IC₅₀) values. nih.gov
Table 1: Example of Potency Optimization for a Related Scaffold (1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK3 Inhibitors)
| Compound | R Group | JAK3 IC₅₀ (nM) |
| 14a | Cyclopentyl | 2.8 |
| 14b | Cyclohexyl | 1.9 |
| 14c | Cycloheptyl | 1.1 |
| 14d | Adamantyl | 0.8 |
Data is illustrative and based on findings for a related scaffold to demonstrate the principles of potency optimization.
Strategies for Modulating Biological Properties within the Scaffold
Modulating the biological properties of the This compound scaffold would involve a systematic exploration of its chemical space. Key strategies include:
Scaffold Hopping: This involves replacing the core scaffold with a structurally different but functionally similar one. For example, a scaffold-hopping experiment led to the identification of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent phosphodiesterase 4B (PDE4B) inhibitors, starting from a different heterocyclic system. nih.gov This approach can lead to novel intellectual property and improved physicochemical properties.
Functional Group Modification: The introduction, removal, or modification of functional groups can profoundly affect a compound's biological activity. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives, the presence of a hydrogen bond donor on the pyrrole (B145914) and a basic nitrogen on the pyridine (B92270) were found to be crucial for activity against certain kinases. imist.ma
Conformational Restriction: Locking the conformation of flexible side chains can enhance binding affinity by reducing the entropic penalty upon binding to a target. This has been a successful strategy in designing inhibitors for various enzymes.
Table 2: Illustrative SAR data for a Related Scaffold (1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors)
| Compound | Amide Substitution | PDE4B IC₅₀ (µM) |
| 11a | Cyclopropyl | 0.45 |
| 11b | Cyclobutyl | 0.23 |
| 11c | Cyclopentyl | 0.11 |
| 11d | Cyclohexyl | 0.15 |
Data is illustrative and based on findings for a related scaffold to demonstrate the principles of SAR. nih.gov
High-Throughput Screening (HTS) and Library Design Incorporating the this compound Scaffold
High-throughput screening (HTS) is a powerful tool for identifying initial "hits" from large compound libraries. The design of a focused library around the This compound scaffold would be a key strategy for discovering novel biological activities.
Library design would involve creating a diverse set of derivatives by systematically varying substituents at accessible positions on the heterocyclic core. This can be achieved through combinatorial chemistry, where a small number of starting materials are used to generate a large number of products. For related scaffolds like isoxazolo[3,4-b]pyridine-3(1H)-ones , libraries of derivatives have been synthesized and screened for antifungal activity. nih.govmdpi.com
The selection of building blocks for the library would be guided by computational methods to ensure diversity in properties such as size, lipophilicity, and hydrogen bonding potential. This increases the probability of finding a derivative that interacts favorably with a specific biological target.
Derivatization and Analogue Synthesis of 1h Isoxazolo 3,4 D Pyrrolo 2,3 B Pyridine
Alterations to the Isoxazole (B147169) Heterocycle
Substitution at Carbon Positions of the Isoxazole
Functionalization of the isoxazole ring is a common strategy for modulating the electronic and steric properties of isoxazole-containing compounds. For the 1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine system, substitution at the carbon atom of the isoxazole ring could be a primary focus.
Hypothetically, if a suitable precursor with a handle on the isoxazole ring were synthesized, various transformations could be envisioned. For instance, a bromo-substituted isoxazole precursor could undergo palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira reactions to introduce a variety of aryl, heteroaryl, or alkynyl groups.
Table 1: Potential Cross-Coupling Reactions for Isoxazole Functionalization
| Reaction Name | Reactant | Catalyst/Reagents | Potential Substituent |
| Suzuki Coupling | Aryl/heteroaryl boronic acid | Pd catalyst, base | Aryl/heteroaryl |
| Stille Coupling | Organostannane | Pd catalyst | Alkyl, aryl, vinyl |
| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | Alkynyl |
Ring Expansion or Contraction Strategies
Alteration of the ring sizes within a fused heterocyclic system can lead to significant changes in conformational properties and biological activity. While no specific examples exist for this compound, general strategies for ring expansion and contraction of related heterocycles could be considered.
For instance, a potential ring expansion of the pyrrole (B145914) ring to a pyridine (B92270) ring might be explored through reactions involving ring-opening of a suitable precursor followed by recyclization. Conversely, ring contraction, for example, of the pyridine ring to a five-membered ring, could potentially be achieved through rearrangement reactions, although such transformations are often complex and substrate-dependent.
Synthesis of Bridged and Fused Analogues of this compound
The synthesis of bridged and further fused analogues would introduce greater three-dimensional complexity, which can be advantageous for targeting specific biological macromolecules. The construction of such analogues would necessitate the development of a synthetic route to a precursor that allows for the formation of additional rings.
For example, a di-functionalized derivative of this compound could serve as a key intermediate for the annulation of a new ring. Intramolecular cyclization reactions would be the most probable approach to constructing such complex scaffolds.
Combinatorial and Parallel Synthesis Approaches for Analogue Libraries
To efficiently explore the SAR of the this compound scaffold, combinatorial and parallel synthesis techniques would be invaluable. These approaches allow for the rapid generation of a large number of derivatives.
A hypothetical combinatorial library could be designed around a common core structure of this compound, with diversity introduced at specific positions. This would typically involve a multi-step synthesis where the final steps introduce a variety of building blocks. For instance, if a synthetic route to an amino-functionalized analogue were established, a library of amides or sulfonamides could be generated through parallel acylation or sulfonylation reactions.
Table 2: Hypothetical Combinatorial Library Synthesis
| Scaffold Position | Reaction Type | Building Blocks |
| Pyrrole N-H | Alkylation/Acylation | Alkyl halides, acyl chlorides |
| Pyridine Ring | Nucleophilic Aromatic Substitution | Amines, alcohols, thiols |
| Isoxazole Ring | Cross-Coupling | Boronic acids, alkynes |
Chiral Synthesis and Resolution of Enantiomerically Pure Analogues
Should any of the synthesized analogues of this compound possess a stereocenter, the preparation of enantiomerically pure compounds would be crucial for understanding their interaction with chiral biological targets.
Two main approaches could be employed: chiral synthesis and resolution. Chiral synthesis would involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemistry of the reactions. Resolution, on the other hand, would involve the separation of a racemic mixture of the final compound, for example, by chiral chromatography or by diastereomeric salt formation with a chiral resolving agent.
Based on a comprehensive review of scientific literature, there is currently no specific research available for the chemical compound "this compound." The search results consistently refer to related but structurally distinct heterocyclic systems, such as isoxazolo[5,4-b]pyridine, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), and isoxazolo[3,4-b]pyridine-3(1H)-one.
Therefore, it is not possible to generate an article that focuses solely on the emerging applications and future research directions of "this compound" as requested by the specific outline. The required information regarding its biological target space, integration with AI in drug discovery, development as chemosensors, applications in materials science, catalytic uses, reactivity, and analytical methods does not exist in the available scientific literature for this particular compound.
Emerging Applications and Future Research Directions for 1h Isoxazolo 3,4 D Pyrrolo 2,3 B Pyridine
Sustainability and Economic Viability in Large-Scale Synthesis
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly integral to modern synthetic methodologies, aiming to reduce environmental impact and enhance safety and efficiency. For the synthesis of isoxazole-containing heterocycles, several green strategies are being explored. These include the use of environmentally benign solvents, the development of catalyst-free reactions, and the implementation of energy-efficient techniques.
One promising approach is the use of aqueous media for synthesis. Research has demonstrated the successful synthesis of 5-arylisoxazole derivatives in water, which offers significant advantages over traditional organic solvents by being non-toxic, non-flammable, and readily available. nih.govresearchgate.net This method often leads to easier work-up procedures and high yields without the need for a catalyst. nih.gov Another sustainable technique is the use of multicomponent reactions (MCRs). MCRs are highly efficient as they combine multiple starting materials in a single step, reducing waste and saving time and energy. rsc.orgresearchgate.net
Furthermore, the application of non-traditional activation methods, such as microwave irradiation and ultrasound, can accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds. nih.gov These techniques align with the principles of green chemistry by minimizing energy consumption and often enabling solvent-free reactions.
Cost Analysis of Starting Materials and Reagents
The economic feasibility of large-scale synthesis is heavily dependent on the cost and availability of the starting materials and reagents. The synthesis of fused heterocyclic systems can be complex, sometimes requiring expensive and specifically functionalized starting materials and catalysts, which may not be feasible for industrial production. For instance, some syntheses of six-membered heterocycles have been deemed unsuitable for large-scale production due to the high cost of palladium catalysts and the toxicity of certain reagents.
The selection of a synthetic route that utilizes commercially available and inexpensive precursors is therefore crucial. For example, the synthesis of some benzo[d]isoxazole derivatives has been highlighted as promising for scale-up because the key intermediates can be purified without chromatography, and the substrates are commercially available. nih.gov Similarly, the synthesis of certain thiazolidinediones, another class of heterocyclic compounds, is considered scalable due to the ready commercial availability of the core heterocyclic structure.
A hypothetical cost-driver analysis for the synthesis of 1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine would need to consider the price and sourcing of the foundational isoxazole (B147169) and pyrrolopyridine precursors or the primary building blocks for their de novo synthesis.
Table 1: Potential Cost Drivers in the Synthesis of this compound
| Component | Potential Impact on Cost | Considerations for Economic Viability |
| Starting Materials | High | Availability and complexity of precursors for the fused ring system. |
| Catalysts | High | Use of precious metal catalysts (e.g., Palladium) can significantly increase costs. |
| Solvents | Medium | Volume of solvent required and costs associated with purchase, purification, and disposal. |
| Reagents | Medium | Cost of reagents for functional group transformations and cyclization steps. |
| Purification | Medium | Chromatographic purification is often not viable on a large scale. |
| Energy Consumption | Low to Medium | Heating, cooling, and use of energy-intensive techniques like microwave or ultrasound. |
| Waste Disposal | Low to Medium | Costs associated with treating and disposing of chemical waste. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
